![molecular formula C17H12ClNO4 B2449692 N-(5-chloro-2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 317327-19-8](/img/structure/B2449692.png)
N-(5-chloro-2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
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Description
N-(5-chloro-2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, also known as Cpd-17, is a synthetic compound that has been extensively studied for its potential therapeutic applications. Cpd-17 belongs to the class of chromene derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Scientific Research Applications
- Targeting IGF-1 Receptor (IGF1R) : N-(5-chloro-2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been investigated as an insulin-like growth factor receptor (IGF1R) inhibitor . It suppresses IGF-stimulated IGF-IR autophosphorylation, making it a potential candidate for cancer therapy .
- Thiosemicarbazide Derivatives : Compound 3 of the thiosemicarbazide series, which includes N-(5-chloro-2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, exhibits excellent antioxidant activity in various assays. Its ability to scavenge free radicals makes it relevant for oxidative stress-related research .
- Alkaline Phosphatase Inhibition : Systemic inhibition of tissue-nonspecific alkaline phosphatase (TNAP) is essential for certain pathological conditions. N-(5-chloro-2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide may play a role in TNAP inhibition studies .
Medicinal Chemistry and Drug Development
Antioxidant Properties
Biological Studies
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO4/c1-22-15-7-6-11(18)9-13(15)19-16(20)12-8-10-4-2-3-5-14(10)23-17(12)21/h2-9H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJILXLFYTCPGLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide |
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